molecular formula C21H23N3O2S B2517591 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide CAS No. 877631-69-1

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2517591
CAS No.: 877631-69-1
M. Wt: 381.49
InChI Key: IMTREFVLTNSTMR-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a substituted ethyl chain. The ethyl moiety branches into two distinct heterocyclic groups: a furan-2-yl ring and a 4-phenylpiperazine system. This structure combines pharmacophoric elements commonly associated with central nervous system (CNS) targeting, including the piperazine ring (known for modulating receptor affinity) and the thiophene/furan heterocycles (contributing to π-π interactions and metabolic stability) .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-21(20-9-5-15-27-20)22-16-18(19-8-4-14-26-19)24-12-10-23(11-13-24)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTREFVLTNSTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Stepwise Nucleophilic Substitution and Acylation

This route involves sequential alkylation and acylation steps, optimized for laboratory-scale synthesis.

Step 1: Synthesis of 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine
A Mannich reaction between furan-2-carbaldehyde, 4-phenylpiperazine, and ammonium acetate in ethanol at reflux (78°C, 12 h) yields the ethylamine intermediate. The reaction proceeds via imine formation, followed by in situ reduction using sodium cyanoborohydride (NaBH3CN) in methanol (yield: 68–72%). Alternative reductants like Pd/C under hydrogen atmosphere (1 atm, 25°C, 6 h) improve yields to 85% but require specialized equipment.

Step 2: Acylation with Thiophene-2-carbonyl Chloride
The ethylamine intermediate reacts with thiophene-2-carbonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) serves as a base, scavenging HCl. After 4 h at 0–5°C, the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving 78–82% yield.

Key Data :

Parameter Value Source
Reaction Temperature 0–5°C (acyl.) / 78°C (Mannich)
Yield (Overall) 53–59%
Purity (HPLC) >95%

Route 2: Pd-Catalyzed Cross-Coupling for Fragment Assembly

Leveraging modern cross-coupling techniques, this method enhances regioselectivity and scalability.

Step 1: Synthesis of Thiophene-2-carboxamide Iodide
Thiophene-2-carboxamide undergoes iodination using N-iodosuccinimide (NIS) in acetonitrile at 50°C (6 h), yielding the iodide derivative (92% purity).

Step 2: Suzuki-Miyaura Coupling with Furan-Boronic Ester
The iodide couples with furan-2-boronic pinacol ester under Pd(PPh3)4 catalysis (2 mol%) in a dioxane/water (4:1) mixture. K2CO3 (3 eq.) facilitates transmetallation, achieving 88% yield after reflux (12 h).

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate acylation but promote side reactions. DCM balances reactivity and selectivity, achieving 82% conversion. For cross-coupling, dioxane outperforms THF due to higher boiling point and improved ligand stability.

Catalyst Impact :

  • Pd(OAc)2 : Lower cost but requires higher loading (5 mol%) for comparable yields.
  • Pd2(dba)3 : Superior for amination steps, reducing reaction time by 30%.

Temperature and Stoichiometry Effects

Exceeding 50°C during iodination leads to overhalogenation, decreasing yield by 15–20%. Stoichiometric excess of 4-phenylpiperazine (1.5 eq.) in Mannich reactions maximizes amine utilization, reducing residual aldehyde to <2%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) :

  • δ 7.45–7.52 (m, 5H, Ar-H from phenylpiperazine).
  • δ 6.38–6.42 (m, 2H, furan C3-H and C4-H).
  • δ 3.85–3.92 (m, 4H, piperazine N-CH2).

13C NMR :

  • δ 165.8 (C=O, thiophene carboxamide).
  • δ 142.1 (furan C2).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]+: m/z 438.1742 (calculated for C22H24N3O3S: 438.1745).

Industrial Scalability and Green Chemistry Considerations

Continuous Flow Synthesis :

  • Microreactor systems reduce reaction time from 24 h to 45 min for cross-coupling steps, achieving 89% yield.
  • Solvent recovery systems cut waste by 60% vs. batch processes.

Alternative Catalysts :

  • Ni-based catalysts (e.g., NiCl2(dppf)) lower costs by 40% but require rigorous oxygen exclusion.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione.

    Reduction: Formation of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes analogs based on structural variations, supported by experimental data from the provided evidence.

Variations in Heterocyclic Substituents

Compound Name Key Structural Difference Melting Point (°C) Yield (%) Notable Properties Reference
Target Compound Thiophene-2-carboxamide + 4-phenylpiperazine Not reported Not reported Combines sulfur (thiophene) and nitrogen (piperazine) for enhanced lipophilicity. -
2-Thiophenefentanyl Thiophene replaces furan in fentanyl analogs Not reported Not reported Sulfur substitution increases electron density vs. furan, altering receptor binding .
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl group vs. ethyl-piperazine chain 397 Not reported Dihedral angles (13.53°–16.07°) between rings; weak C–H⋯O/S interactions .
N-(2-Nitrophenyl)furan-2-carboxamide Furan instead of thiophene Not reported Not reported Smaller dihedral angles (9.71°) vs. thiophene analog; shorter C–O bonds .

Variations in Piperazine/Piperidine Substituents

Compound Name Piperazine/Piperidine Substituent Melting Point (°C) Yield (%) Notable Properties Reference
Compound 11 (from ) 4-Phenylpiperazine 218–220 60 High yield; rigid structure due to aromatic piperazine substitution .
Compound 12 (from ) 4-Benzylpiperazine 133–135 45 Benzyl group increases lipophilicity but may reduce metabolic stability .
Compound 13 (from ) 4-Phenethylpiperazine 151–153 37 Phenethyl chain enhances flexibility vs. phenyl, possibly improving bioavailability .
Compound 18 (from ) 4-(Trifluoromethyl)phenyl Not reported Not reported Trifluoromethyl group introduces electronegativity, affecting binding affinity .

Key Insight : 4-Phenylpiperazine derivatives (e.g., Compound 11) exhibit higher melting points and yields compared to benzyl or phenethyl analogs, suggesting superior crystallinity and synthetic feasibility .

Variations in Carboxamide Linkers

Compound Name Carboxamide Substituent Notable Properties Reference
N-(2-Hydroxyethyl)ethanediamide (from ) Ethanediamide + hydroxyethyl Hydroxyethyl group improves solubility but may reduce membrane permeability .
Compound 19 (from ) Piperazine linked via carbonyl Carbonyl group enhances hydrogen-bonding capacity vs. alkyl chains .
Compound 60a (from ) Acyl azide functionalization Azide group introduces reactivity for click chemistry applications .

Key Insight : Thiophene-2-carboxamide’s rigid planar structure favors π-stacking interactions, whereas ethanediamide derivatives prioritize solubility .

Structural and Pharmacological Implications

  • Piperazine Flexibility : 4-Phenylpiperazine provides a balance between rigidity (for receptor selectivity) and moderate flexibility (for bioavailability) .
  • Synthetic Feasibility : High-yield synthesis (e.g., 60% for Compound 11) suggests scalability for lead optimization .

Table 1. Physical Properties of Key Analogs

Compound Melting Point (°C) Yield (%) Key Feature
Target Compound N/A N/A Thiophene + 4-phenylpiperazine
Compound 11 218–220 60 High yield, rigid piperazine
N-(2-Nitrophenyl)thiophene-2-carboxamide 397 N/A Strong crystal interactions

Table 2. Structural Comparisons

Feature Target Compound 2-Thiophenefentanyl Compound 11
Heterocycle Thiophene Thiophene Thiazolo[5,4-d]pyrimidine
Piperazine Substituent 4-Phenyl N/A 4-Phenyl
Bioactivity Presumed CNS-targeted Opioid receptor ligand Not reported

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a phenylpiperazine moiety, and a thiophene carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific documented studies on its biological effects remain limited.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O3C_{23}H_{26}N_4O_3 with a molecular weight of 410.5 g/mol. The structure is characterized by the following components:

ComponentDescription
Furan RingContributes to the compound's reactivity
Phenylpiperazine MoietyImparts pharmacological properties
Thiophene CarboxamideEnhances solubility and biological interaction

Anticancer Potential

While specific studies directly addressing the biological activity of this compound are scarce, related compounds with similar structures have shown promising anticancer activities. For instance, derivatives containing furan and piperazine have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound TypeActivity TypeIC50 (µM)
4-Ethoxy-N-[2-(furan-2-yl)-...benzamideAnticancer26
N-[2-(Furan-2-carboxamido)-...benzamideAnticancerNot specified
3-Arylaminobenzofuran DerivativesAntiproliferativeNot specified

These findings suggest that compounds with similar structural motifs may exhibit significant biological activity, warranting further investigation into this compound.

The exact mechanism of action for this compound has not been elucidated in the literature. However, it can be hypothesized that the presence of the furan and piperazine groups may allow for interactions with various molecular targets involved in cancer pathways, similar to other compounds in this class.

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